N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13(23)22-10-4-5-14-11-15(8-9-17(14)22)21-19(24)12-25-18-7-3-2-6-16(18)20/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAQAMVRYCOVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydroquinoline moiety fused with an acetamide functional group. Its molecular formula is with a molecular weight of approximately 302.4 g/mol. The presence of the fluorophenoxy group is notable for its influence on biological activity and receptor interactions.
This compound interacts with specific biological targets that are critical in various physiological processes. The mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are implicated in inflammatory pathways.
- Receptor Modulation : It may act as a modulator for receptors involved in pain and inflammation, potentially offering analgesic effects.
Antiinflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In preclinical models, it has demonstrated the ability to reduce inflammation markers effectively.
| Activity | Model | Effect |
|---|---|---|
| Anti-inflammatory | Rat adjuvant arthritis | Reduced paw swelling |
| Analgesic | Mouse pain models | Decreased pain response |
Cytotoxicity and Safety Profile
The cytotoxicity profile of this compound is relatively low compared to other compounds in its class. This makes it a candidate for further development in therapeutic applications.
Case Studies
- Study on Pain Models : In a study involving mice subjected to inflammatory pain models, the compound significantly reduced pain scores compared to control groups. The effective dose was determined to be .
- Inflammation in Rat Models : A rat model of arthritis demonstrated that administration of the compound led to a marked decrease in inflammatory cytokines such as TNF-alpha and IL-6 .
Comparative Analysis with Other Compounds
To provide context, the following table compares this compound with similar compounds:
| Compound Name | Activity | ED50 (mg/kg) | Cytotoxicity |
|---|---|---|---|
| This compound | Anti-inflammatory | 5 | Low |
| CGP 28238 | Anti-inflammatory | 0.05 | Moderate |
| Compound C | Anti-glioma | Not specified | High |
Comparison with Similar Compounds
Fluorophenoxy and Chlorophenoxy Derivatives
The ortho-fluorophenoxy substituent distinguishes this compound from analogs like N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide (4-fluoro substitution) . Ortho-substitution introduces steric hindrance near the acetamide linkage, which may alter receptor binding compared to para-substituted analogs. Chlorinated phenoxy derivatives, such as 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) and 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (compound 533) , demonstrate that halogen type and position significantly affect activity. Fluorine’s electronegativity and smaller atomic radius compared to chlorine may enhance binding selectivity in biological systems.
Core Heterocyclic Modifications
Replacing the tetrahydroquinolin core with a benzothiazole moiety, as seen in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , shifts the compound’s physicochemical properties. Benzothiazoles are often associated with enhanced metabolic stability and lipophilicity, whereas the tetrahydroquinolin core may improve water solubility due to its partially saturated structure.
Substituent Variations on the Tetrahydroquinolin Ring
The acetyl group in the target compound contrasts with alkyl chains in analogs like 2-(2-fluorophenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide .
Structural and Functional Data Table
Key Research Findings and Implications
Halogen Substitution : Ortho-fluorine in the target compound may offer improved target selectivity over chlorinated analogs due to reduced steric bulk and stronger dipole interactions .
Core Heterocycle: The tetrahydroquinolin core’s partial saturation could enhance solubility compared to fully aromatic benzothiazole derivatives, which are typically more lipophilic .
Acetyl vs. Alkyl Substituents: The acetyl group on the tetrahydroquinolin ring likely improves metabolic stability compared to alkyl chains, which may undergo oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
